molecular formula C22H20N2O2 B12878011 4-(Tritylamino)isoxazolidin-3-one

4-(Tritylamino)isoxazolidin-3-one

Cat. No.: B12878011
M. Wt: 344.4 g/mol
InChI Key: HIIYKCZFRJIBNO-UHFFFAOYSA-N
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Description

4-(Tritylamino)isoxazolidin-3-one is a heterocyclic compound that features an isoxazolidinone ring substituted with a tritylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tritylamino)isoxazolidin-3-one typically involves the reaction of tritylamine with isoxazolidin-3-one under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides, which undergo Michael addition followed by intramolecular cyclization . The reaction conditions often require the presence of a base such as tert-butoxide in a solvent like tert-butanol at reflux temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Tritylamino)isoxazolidin-3-one can undergo various chemical reactions, including:

    Alkylation: The compound can be alkylated at the nitrogen atom, forming N-alkyl derivatives.

    Oxidation and Reduction: The isoxazolidinone ring can be subjected to oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.

    Substitution: The tritylamino group can participate in substitution reactions, potentially leading to a variety of substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the isoxazolidinone ring, and various substituted tritylamino derivatives.

Mechanism of Action

The mechanism of action of 4-(Tritylamino)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit α-amino acid oxidase by binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tritylamino)isoxazolidin-3-one is unique due to the presence of the tritylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis, where its unique structure can be leveraged for targeted interactions and reactions.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-(tritylamino)-1,2-oxazolidin-3-one

InChI

InChI=1S/C22H20N2O2/c25-21-20(16-26-24-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25)

InChI Key

HIIYKCZFRJIBNO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NO1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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